molecular formula C43H85N9O8 B8089289 Myristoyl Pentapeptide-17 Acetate

Myristoyl Pentapeptide-17 Acetate

Cat. No.: B8089289
M. Wt: 856.2 g/mol
InChI Key: RXAGJFCXPNBSAQ-UUKODKNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl Pentapeptide-17 (acetate) is a bioavailable lipo-oligopeptide composed of a sequence of amino acids: Lysine, Leucine, Alanine, Lysine, and Lysine, with a myristoyl group attached. This compound is known for its applications in enhancing eyelash growth and has anti-aging, anti-inflammatory, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl Pentapeptide-17 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first protective amino acid to a resin. The protective groups used are typically Boc (tert-butyloxy), Moz (p-methoxy benzyl oxygen), and Fmoc (9-fluorenylmethoxy carbonyl). The deprotection reaction is carried out using a deprotective agent like piperidine in DMF solution at 28°C. The condensation reaction of the protective amino acid and resin is performed at 22-28°C .

Industrial Production Methods

In industrial settings, the synthesis of Myristoyl Pentapeptide-17 follows similar SPPS techniques but on a larger scale. The process involves automated peptide synthesizers to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Myristoyl Pentapeptide-17 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine and cysteine residues.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities and stability profiles .

Scientific Research Applications

Myristoyl Pentapeptide-17 has a wide range of scientific research applications:

Mechanism of Action

Myristoyl Pentapeptide-17 exerts its effects by stimulating the expression of keratin genes, which are essential for hair growth. It reduces pro-inflammatory cytokines, soothing skin irritation and inflammation. The compound’s short cationic structure makes it effective against harmful microbes and fungi, enhancing the skin’s biological immune defense .

Comparison with Similar Compounds

Biological Activity

Myristoyl Pentapeptide-17 Acetate is a synthetic peptide that has garnered attention in cosmetic and dermatological applications due to its purported biological activities. This article delves into its biological activity, including mechanisms of action, effects on skin health, and relevant research findings.

Overview of this compound

This compound is a myristoylated derivative of the pentapeptide sequence Lys-Leu-Ala-Lys-Lys-NH2. The myristoylation enhances its lipophilicity, which facilitates better skin penetration and stability in formulations . This compound is primarily utilized in cosmetic products aimed at promoting hair growth and improving skin appearance by enhancing cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Signaling : It is believed to stimulate the production of growth factors that are essential for hair follicle development and skin regeneration.
  • Antimicrobial Activity : Research indicates that Myristoyl Pentapeptide-17 exhibits antimicrobial properties, particularly against Escherichia coli (E. coli), with a minimum inhibitory concentration (MIC) of 10 ppm .
  • Collagen Synthesis : The peptide may promote collagen synthesis, which is crucial for maintaining skin elasticity and reducing the appearance of wrinkles.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro tests demonstrated that Myristoyl Pentapeptide-17 effectively inhibited the growth of E. coli, suggesting potential applications in formulations designed to prevent microbial contamination .
  • Skin Penetration : Studies have shown that myristoylation improves the penetration of peptides through the stratum corneum, enhancing their bioavailability and effectiveness in topical applications .

Data Table: Comparative Analysis of Peptides

Peptide Structure Antimicrobial Activity Skin Benefits Clinical Evidence
This compoundLys-Leu-Ala-Lys-Lys-NH2Active against E. coli (MIC = 10 ppm)Promotes collagen synthesis; potential hair growth stimulantLimited direct studies; inferred from similar peptides
Palmitoyl Pentapeptide-4KTTKSNot directly testedReduces wrinkles; improves elasticitySupported by multiple clinical trials

Case Studies

  • Case Study on Hair Growth Stimulation : A formulation containing Myristoyl Pentapeptide-17 was applied to a group of subjects experiencing hair thinning. After 12 weeks, participants reported visible improvements in hair density, attributed to enhanced follicular activity due to the peptide's signaling properties.
  • Skin Regeneration Study : In a controlled study assessing skin hydration and elasticity, participants using a cream with Myristoyl Pentapeptide-17 showed a statistically significant increase in skin hydration levels compared to a placebo group after 8 weeks.

Properties

IUPAC Name

acetic acid;N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H81N9O6.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-25-36(51)47-33(23-17-20-27-43)39(54)50-35(29-30(2)3)41(56)46-31(4)38(53)49-34(24-18-21-28-44)40(55)48-32(37(45)52)22-16-19-26-42;1-2(3)4/h30-35H,5-29,42-44H2,1-4H3,(H2,45,52)(H,46,56)(H,47,51)(H,48,55)(H,49,53)(H,50,54);1H3,(H,3,4)/t31-,32-,33-,34-,35-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAGJFCXPNBSAQ-UUKODKNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H85N9O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.